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Compound of Interest

Compound Name: 6-Carboxymethyluracil

Cat. No.: B1197346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 6-Carboxymethyluracil, a key pyrimidine derivative of interest in various research and

development fields. This document outlines the expected spectroscopic data based on the

analysis of closely related compounds and details the experimental protocols for its

characterization using Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-

Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Molecular Structure
6-Carboxymethyluracil, also known as (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)acetic acid,

is a derivative of uracil with a carboxymethyl group attached at the 6-position of the pyrimidine

ring. Its structure is fundamental to understanding its spectroscopic properties.

Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for 6-
Carboxymethyluracil. This data is compiled from foundational spectroscopic principles and

analysis of structurally similar compounds, including orotic acid (uracil-6-carboxylic acid) and

other uracil derivatives.[1][2][3]
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FT-IR Spectroscopy
The FT-IR spectrum of 6-Carboxymethyluracil is expected to exhibit characteristic absorption

bands corresponding to its various functional groups.

Table 1: Predicted FT-IR Spectral Data for 6-Carboxymethyluracil

Wavenumber (cm⁻¹) Intensity Assignment

3200-2500 Broad, Strong
O-H stretching (Carboxylic

acid, H-bonding)

3100-3000 Medium N-H stretching (Amide)

~2950 Weak C-H stretching (Methylene)

~1710 Strong
C=O stretching (Carboxylic

acid)

~1680 Strong
C=O stretching (Amide, C4-

carbonyl)

~1650 Strong
C=O stretching (Amide, C2-

carbonyl)

~1620 Medium
C=C stretching (Pyrimidine

ring)

~1420 Medium O-H bending (Carboxylic acid)

~1220 Medium
C-O stretching (Carboxylic

acid)

UV-Vis Spectroscopy
In an aqueous solution, the UV-Vis spectrum of 6-Carboxymethyluracil is expected to show

absorption maxima characteristic of the uracil chromophore. The position of the maximum

absorption (λmax) can be influenced by the pH of the solution due to the acidic nature of the

carboxylic acid and the amide protons.

Table 2: Predicted UV-Vis Absorption Data for 6-Carboxymethyluracil
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Solvent/pH λmax (nm)
Molar Absorptivity
(ε)

Transition

Acidic (pH ~2) ~260 ~8,000 - 10,000 π → π

Neutral (pH ~7) ~260 ~8,000 - 10,000 π → π

Basic (pH ~12) ~285 ~7,000 - 9,000 π → π*

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen

framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative

to a standard reference.

Table 3: Predicted ¹H NMR Spectral Data for 6-Carboxymethyluracil (in DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.5 Broad Singlet 1H -COOH

~11.0 Singlet 1H N1-H

~10.8 Singlet 1H N3-H

~5.5 Singlet 1H C5-H

~3.4 Singlet 2H -CH₂-

Table 4: Predicted ¹³C NMR Spectral Data for 6-Carboxymethyluracil (in DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~171 C=O (Carboxylic acid)

~164 C4=O

~151 C2=O

~150 C6

~100 C5

~35 -CH₂-

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of 6-
Carboxymethyluracil.

FT-IR Spectroscopy Protocol
Objective: To identify the functional groups present in 6-Carboxymethyluracil.

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Procedure (KBr Pellet Method):

A small amount of 6-Carboxymethyluracil (1-2 mg) is finely ground with anhydrous

potassium bromide (KBr) (100-200 mg) in an agate mortar.

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank

KBr pellet is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy Protocol
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Objective: To determine the absorption maxima of 6-Carboxymethyluracil.

Instrumentation: A UV-Vis Spectrophotometer.

Procedure:

A stock solution of 6-Carboxymethyluracil is prepared in a suitable solvent (e.g., water or

buffer solutions of different pH).

A series of dilutions are made to obtain solutions of known concentrations.

The UV-Vis spectra of the solutions are recorded over a wavelength range of 200-400 nm

using a quartz cuvette with a 1 cm path length.

The solvent is used as a blank to zero the absorbance.

The wavelength of maximum absorbance (λmax) is determined from the spectra.

NMR Spectroscopy Protocol
Objective: To elucidate the chemical structure of 6-Carboxymethyluracil.

Instrumentation: A Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).

Procedure:

A sample of 6-Carboxymethyluracil (5-10 mg) is dissolved in a deuterated solvent (e.g.,

DMSO-d₆) in an NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

The ¹H NMR spectrum is acquired.

The ¹³C NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum

to single lines for each unique carbon atom.

The resulting spectra are processed and analyzed to determine chemical shifts, multiplicities,

and integrations.
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Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like 6-Carboxymethyluracil.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Structure Elucidation

Synthesis of 6-Carboxymethyluracil

Purification (e.g., Recrystallization)

FT-IR Spectroscopy UV-Vis Spectroscopy NMR Spectroscopy (1H & 13C)

Functional Group Identification Chromophore Analysis Structural Elucidation

Structure Confirmation

Click to download full resolution via product page

General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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